

crystal structure analysis of 4-Bromonicotinaldehyde hydrobromide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Bromonicotinaldehyde hydrobromide

Cat. No.: B1441199

[Get Quote](#)

An In-Depth Technical Guide to the Crystal Structure Analysis of **4-Bromonicotinaldehyde Hydrobromide**

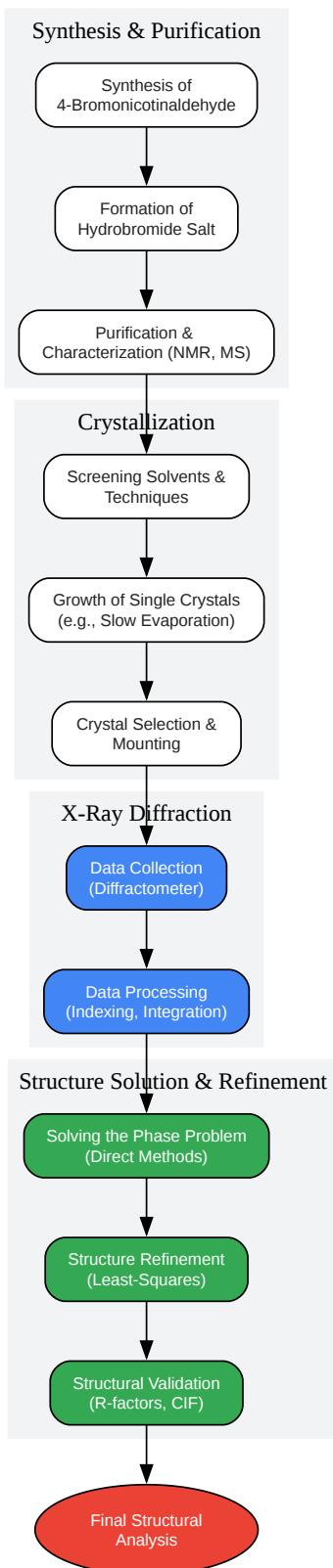
Abstract

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the three-dimensional atomic arrangement of molecules, providing unparalleled insights into structure-property relationships.^[1] This guide offers a comprehensive walkthrough of the crystal structure analysis of **4-Bromonicotinaldehyde hydrobromide**, a compound of interest for its potential applications in medicinal chemistry and materials science. Pyridine scaffolds are essential building blocks in many pharmaceutical compounds, and understanding their solid-state behavior is critical for rational drug design.^[2] We will detail the entire workflow, from the synthesis and crystallization of the target compound to the collection and refinement of diffraction data, and the ultimate analysis of the intricate network of intermolecular interactions that govern its crystal packing. This document is intended for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical protocols necessary for a successful crystallographic study.

Introduction: The Rationale for Structural Analysis

The precise three-dimensional structure of an active pharmaceutical ingredient (API) is fundamental to its function.^{[1][3]} Crystallographic analysis provides an unambiguous determination of molecular conformation, stereochemistry, and the subtle non-covalent

interactions that dictate a compound's physical and chemical properties, such as solubility, stability, and bioavailability.^[4] For **4-Bromonicotinaldehyde hydrobromide**, a salt of a functionalized pyridine, the key questions a structural analysis can answer are:


- Molecular Conformation: What is the preferred orientation of the aldehyde group relative to the pyridine ring?
- Protonation Site: Confirmation that the pyridine nitrogen is the site of protonation by the hydrobromic acid.
- Intermolecular Forces: How do the molecules arrange in the solid state? What is the nature and geometry of the hydrogen bonding network involving the pyridinium donor, the bromide anion acceptor, and the aldehyde oxygen?^[5]
- Supramolecular Assembly: Are there other significant interactions, such as π - π stacking or halogen bonds, that contribute to the overall crystal packing?

Answering these questions is not merely an academic exercise; it provides the atomic-level blueprint required for structure-based drug design, polymorph screening, and formulation development.^{[6][7]}

Experimental Workflow: From Synthesis to Structure

The path from a chemical formula to a refined crystal structure is a meticulous, multi-step process. Each stage is critical for the success of the next, demanding both precision and an understanding of the underlying chemical principles.

Diagram: Overall Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Workflow from synthesis to final crystal structure analysis.

Synthesis and Crystallization Protocol

Rationale: High-purity material is an absolute prerequisite for growing diffraction-quality crystals.^[8] The synthesis must be clean, and the subsequent crystallization requires a systematic screening of conditions to find the thermodynamic "sweet spot" for ordered molecular packing.

Step-by-Step Methodology:

- **Synthesis of 4-Bromonicotinaldehyde:** While several routes exist, a common approach involves the selective oxidation of the corresponding alcohol, 4-bromo-3-(hydroxymethyl)pyridine.
 - Dissolve 4-bromo-3-(hydroxymethyl)pyridine in a suitable solvent like dichloromethane (DCM).
 - Add an oxidizing agent, such as manganese dioxide (MnO_2) or pyridinium chlorochromate (PCC), portion-wise at room temperature.
 - Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
 - Filter the reaction mixture to remove the oxidant, wash with brine, dry over anhydrous Na_2SO_4 , and concentrate under reduced pressure to yield the crude aldehyde.^[9] Purify via column chromatography if necessary.
- **Formation of the Hydrobromide Salt:**
 - Dissolve the purified 4-Bromonicotinaldehyde in a minimal amount of a suitable solvent, such as diethyl ether or ethanol.
 - Add a stoichiometric amount (1.0 equivalents) of hydrobromic acid (HBr, typically 48% aqueous solution) dropwise while stirring.
 - The hydrobromide salt will often precipitate immediately. Stir for an additional 30 minutes to ensure complete reaction.

- Collect the solid by vacuum filtration, wash with a small amount of cold solvent, and dry in vacuo.
- Crystallization: This is often the most challenging step in crystallography.[10]
 - Solvent Selection: Test the solubility of the salt in a range of solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, water, and mixtures thereof). An ideal solvent is one in which the compound is sparingly soluble at room temperature but fully soluble upon heating.
 - Slow Evaporation (Protocol):
 - Prepare a saturated or near-saturated solution of the salt in a chosen solvent system (e.g., ethanol/water) in a clean vial.
 - Loosely cap the vial or cover it with parafilm perforated with a few pinholes.
 - Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.
 - Vapor Diffusion: This technique is excellent for small quantities of material.[11] It involves equilibrating a drop of the compound solution against a larger reservoir of a precipitant.
 - Crystal Harvesting: Once suitable crystals (typically >0.1 mm in all dimensions, with sharp edges and no visible cracks) have formed, carefully remove them from the mother liquor using a loop and coat them in a cryoprotectant (e.g., paratone oil) to prevent solvent loss and damage during cooling.[8][10]

Single-Crystal X-ray Diffraction (SCXRD)

Rationale: SCXRD works by directing a beam of X-rays onto a single crystal. The crystal's regularly repeating array of atoms diffracts the X-rays in a predictable pattern of spots. The geometry and intensity of this pattern contain the information needed to reconstruct the 3D electron density of the molecule.[8][10]

Step-by-Step Methodology:

- Mounting: The selected crystal is mounted on a goniometer head, which allows it to be precisely rotated in the X-ray beam.[12]
- Data Collection: The mounted crystal is cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.[10]
- Unit Cell Determination: A few initial diffraction images are collected to locate the main reflections. These are used by the software to determine the unit cell parameters and the Bravais lattice.
- Full Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of angles, recording an image at each increment. Modern CCD or CMOS detectors capture the diffraction patterns efficiently.[12]
- Data Processing: The raw image files are processed to:
 - Index the reflections (assigning Miller indices h,k,l to each spot).
 - Integrate the intensity of each reflection.
 - Apply corrections for factors like Lorentz-polarization and absorption.

Structure Solution and Refinement

Rationale: The processed data file contains a list of reflections and their intensities, but the crucial phase information is lost.[13] The "phase problem" is solved using computational methods to generate an initial model of the structure, which is then refined against the experimental data to achieve the best possible fit.

Step-by-Step Methodology:

- Space Group Determination: Based on systematic absences in the diffraction data, the space group is determined. This defines the symmetry elements present in the crystal.
- Structure Solution: For small molecules with a heavy atom like bromine, direct methods are highly effective.[13] These methods use statistical relationships between the intensities of strong reflections to derive initial phase estimates. This generates an initial electron density map where the positions of the heavier atoms (like Br) can usually be identified.

- Structure Refinement: This is an iterative process of improving the atomic model.[14][15]
 - Least-Squares Refinement: The positions and thermal parameters of the atoms are adjusted to minimize the difference between the observed structure factor amplitudes ($|F_o|$) and the calculated amplitudes ($|F_c|$) from the model.[13]
 - Difference Fourier Maps: After each refinement cycle, a difference map ($F_o - F_c$) is calculated. Peaks in this map indicate missing atoms (like hydrogens), while negative troughs suggest atoms are misplaced.
 - Anisotropic Refinement: Atoms are modeled as ellipsoids rather than spheres to account for their anisotropic thermal motion.
 - Hydrogen Atom Placement: Hydrogen atoms, which scatter X-rays weakly, are often placed in geometrically calculated positions and refined using a "riding" model, where their position is tied to the parent carbon or nitrogen atom.[16][17]
- Validation: The final model's quality is assessed using several metrics, including the R1 factor (a measure of the agreement between observed and calculated structure factors) and the Goodness-of-Fit (GooF). A final Crystallographic Information File (CIF) is generated, which is the standard format for reporting crystal structures.

Analysis and Interpretation of the Structure

Once refined, the structural model provides a wealth of information. The following data for **4-Bromonicotinaldehyde hydrobromide** would be typical for a small organic salt.

Table 1: Representative Crystallographic Data

Parameter	Example Value	Significance
Chemical Formula	<chem>C6H5Br2NO</chem>	Defines the atomic composition of the asymmetric unit. [18]
Formula Weight	266.92 g/mol	Molar mass of the compound. [19]
Crystal System	Monoclinic	One of the seven crystal systems describing the basic shape of the unit cell. [13]
Space Group	P2 ₁ /c	Defines the complete symmetry of the crystal structure. [13]
a, b, c [Å]	8.1, 12.5, 9.3	The dimensions of the unit cell.
α, γ [°]	90	Angles of the unit cell.
β [°]	98.5	For a monoclinic system, β is not 90°.
Volume [Å ³]	930	The volume of one unit cell.
Z	4	The number of formula units in one unit cell.
R ₁ [$I > 2\sigma(I)$]	< 0.05 (e.g., 0.035)	A key indicator of the quality of the refinement; lower is better.
wR ₂ (all data)	< 0.10 (e.g., 0.088)	Another indicator of refinement quality.
Goodness-of-Fit (S)	~1.0	Should be close to 1 for a good model.

Molecular Structure and Conformation

The analysis would confirm the expected connectivity: a pyridine ring substituted with a bromine atom at position 4 and an aldehyde group at position 3. The pyridinium nitrogen is

protonated. Key findings would include precise bond lengths and angles, revealing any steric strain or electronic effects. The torsion angle between the ring and the aldehyde group would define the molecule's conformation.

Supramolecular Assembly: The Hydrogen Bonding Network

For a hydrobromide salt, hydrogen bonding is the dominant force directing the crystal packing. The pyridinium N^+ -H group is a strong hydrogen bond donor, while the bromide anion (Br^-) is an excellent acceptor.

Key Expected Interactions:

- N^+ -H \cdots Br^- Hydrogen Bond: This is expected to be the strongest and most structurally defining interaction, linking the cation and anion into primary motifs.
- C-H \cdots O Hydrogen Bonds: The aldehyde oxygen is a potential hydrogen bond acceptor. Weaker interactions from activated ring C-H groups to the oxygen of a neighboring molecule can form chains or sheets.
- C-H \cdots Br^- Interactions: The bromide ion can also accept weaker hydrogen bonds from various C-H donors, further stabilizing the 3D network.

Diagram: Key Hydrogen Bonding Interactions

Caption: Schematic of the primary hydrogen bonds in the crystal lattice.

Implications for Drug Development and Materials Science

The detailed structural data obtained is directly applicable to the drug development pipeline.^{[4] [20]}

- Solid-State Characterization: The crystal structure represents the most stable thermodynamic form under the crystallization conditions. This is the baseline for any polymorph screening studies, which are essential for pharmaceutical development to ensure consistent properties of the API.^[4]

- Structure-Activity Relationship (SAR): The precise conformation and interaction patterns provide a 3D model that can be used in computational docking studies to understand how the molecule might interact with a biological target.[7]
- Formulation: Knowledge of the intermolecular forces, particularly the strength of the hydrogen bonds, helps in understanding the compound's melting point, stability, and dissolution behavior. This informs the choice of excipients and formulation processes.[4]
- Crystal Engineering: For materials scientists, understanding how the functional groups (aldehyde, bromo, pyridinium) direct the supramolecular assembly allows for the rational design of new crystalline materials with desired properties, such as specific packing motifs or porosity.

Conclusion

The crystal structure analysis of **4-Bromonicotinaldehyde hydrobromide** is a powerful technique that transforms a simple chemical formula into a detailed, three-dimensional understanding of the molecule in the solid state. The process, while rigorous, is systematic, progressing from careful synthesis and crystallization to precise data collection and computational refinement. The resulting structural model, with its wealth of information on conformation and intermolecular interactions, is an invaluable asset for medicinal chemists and materials scientists, providing the foundational knowledge required for rational design and the development of new, effective chemical entities.

References

- OMICS International. The Role of Crystallography in Drug Development. *Journal of Analytical & Bioanalytical Techniques*. [Link]
- Crystal Structure Determination & Refinement. *Mathematical Crystallography Class Notes*. [Link]
- National Institutes of Health (NIH). Crystallographic Refinement. *X-PLOR Interface Manual*. [Link]
- Koppel, I. A., et al. Three in One: The Versatility of Hydrogen Bonding Interaction in Halide Salts with Hydroxy-Functionalized Pyridinium Cations. *Chemistry – A European Journal*. [Link]
- Migration Letters. Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. [Link]
- Creative Biostructure. Protein X-ray Crystallography in Drug Discovery. [Link]

- National Institutes of Health (NIH). The role of crystallography in drug design.
- Zien Journals Publishing. A Review on Crystallography and Its Role on Drug Design. [Link]
- Creative BioMart. X-ray Crystallography. [Link]
- Massachusetts Institute of Technology (MIT).
- Xu, S. X-ray Crystallography. Stanford University. [Link]
- Crystallographic Growth. Experimental methods for x-ray diffraction. [Link]
- JoVE (Journal of Visualized Experiments). Protein Crystallization for X-ray Crystallography. YouTube. [Link]
- Springer Nature Experiments.
- ResearchGate.
- ACS Central Science. New Tricks of the Trade for Crystal Structure Refinement. [Link]
- CORE. HYDROGEN BONDS BETWEEN PYRIDINE AND HALOFORMS – NEW INSIGHTS. [Link]
- Organic Syntheses. Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. [Link]
- National Institutes of Health (NIH). Competitive Halide Binding by Halogen Versus Hydrogen Bonding: Bis-triazole Pyridinium. [Link]
- MDPI.
- ChemUniverse. **4-BROMONICOTINALDEHYDE HYDROBROMIDE**. [Link]
- National Institutes of Health (NIH). Water and hydrogen halides serve the same structural role in a series of 2+2 hydrogen-bonded dimers based on 2,6-bis(2-anilinoethyl)pyridine sulfonamide receptors. [Link]
- PubChem. 4-Bromopyridine-3-carbaldehyde. [Link]
- Quora. What type of bonding is shown by hydrogen halides? [Link]
- Semantic Scholar.
- National Institutes of Health (NIH). Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. The role of crystallography in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. zienjournals.com [zienjournals.com]
- 4. omicsonline.org [omicsonline.org]
- 5. Three in One: The Versatility of Hydrogen Bonding Interaction in Halide Salts with Hydroxy-Functionalized Pyridinium Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. migrationletters.com [migrationletters.com]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Protein Experimental Techniques [jeffjar.me]
- 11. youtube.com [youtube.com]
- 12. X-Ray Data Collection From Macromolecular Crystals | Springer Nature Experiments [experiments.springernature.com]
- 13. fiveable.me [fiveable.me]
- 14. Crystallographic Refinement [nmr.cit.nih.gov]
- 15. web.mit.edu [web.mit.edu]
- 16. researchgate.net [researchgate.net]
- 17. Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 1150271-34-3|4-Bromonicotinaldehyde hydrobromide|BLD Pharm [bldpharm.com]
- 19. chemuniverse.com [chemuniverse.com]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- To cite this document: BenchChem. [crystal structure analysis of 4-Bromonicotinaldehyde hydrobromide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1441199#crystal-structure-analysis-of-4-bromonicotinaldehyde-hydrobromide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com